molecular formula C20H18N4O2S B2476682 N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 872630-34-7

N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Cat. No.: B2476682
CAS No.: 872630-34-7
M. Wt: 378.45
InChI Key: RQGZSTUZFODBCK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-27-20-12-11-18(23-24-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGZSTUZFODBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic rings and functional groups, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

N 4 acetamidophenyl 2 6 phenylpyridazin 3 yl thio acetamide\text{N 4 acetamidophenyl 2 6 phenylpyridazin 3 yl thio acetamide}

Key Structural Features:

  • Acetamide Group: Enhances solubility and may influence receptor binding.
  • Pyridazine Ring: Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
  • Thioether Linkage: Potentially increases lipophilicity, affecting absorption and distribution.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and survival.
  • DNA/RNA Interaction: Potential binding to nucleic acids may affect gene expression and replication processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, thioquinazoline derivatives demonstrated significant inhibitory effects against SARS-CoV-2 with IC50 values ranging from 21.4 to 126.7 µM . This suggests that similar thio-containing compounds could exhibit antiviral activity.

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. For example, hybrids containing thioamide moieties have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . The dual inhibition of topoisomerase II and EGFR by related compounds indicates a multifaceted approach to cancer treatment.

Case Studies

  • In Vitro Evaluation Against Viral Infections:
    • A study evaluated the antiviral activity of various thio-containing compounds against Vero-E6 cells infected with NRC-03-nhCoV. The selectivity indices (SI) were calculated based on CC50 (cytotoxic concentration) and IC50 (effective concentration), revealing that compounds with similar structures to this compound displayed moderate to potent antiviral activity .
  • Cytotoxicity Assessments:
    • In another study, derivatives were tested for cytotoxicity using MTT assays, where several compounds exhibited significant growth inhibition in cancer cell lines, indicating potential therapeutic applications .

Comparative Analysis

Compound NameIC50 (µM)CC50 (µM)SI (Selectivity Index)
Compound A21.4186.48.69
Compound B38.452005.20
This compoundTBDTBDTBD

Note: Values are indicative based on related studies; specific values for the compound are yet to be established.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.